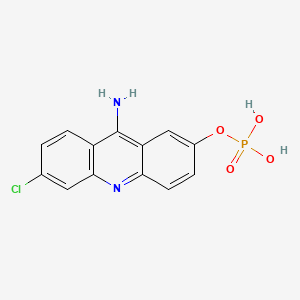

9-Amino-6-chloroacridine-2-phosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9-Amino-6-chloroacridine-2-phosphate, also known as this compound, is a useful research compound. Its molecular formula is C13H10ClN2O4P and its molecular weight is 324.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Anticancer Applications

The 9-aminoacridine core structure is well-known for its anticancer properties. Derivatives of this compound, including 9-amino-6-chloroacridine-2-phosphate, have been shown to exert antiproliferative effects on various cancer cell lines.

Case Studies

- A study demonstrated that derivatives of 9-aminoacridine exhibited significant cytotoxic effects against HepG2 liver cancer cells, with compounds showing varying degrees of apoptosis induction .

- Another investigation highlighted the potential of 9-aminoacridine derivatives in overcoming drug resistance in cancer therapy by enhancing the efficacy of existing chemotherapeutics .

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties.

Antibacterial and Antifungal Properties

- Research indicates that certain 9-aminoacridine derivatives possess broad-spectrum antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli as well as antifungal activity against Candida albicans .

Mechanism

- The antimicrobial action is believed to stem from the ability of these compounds to disrupt cellular processes in microbes, potentially through interference with nucleic acid synthesis or function .

Fluorescent Probes

Due to their unique structural properties, 9-aminoacridine derivatives are being developed as fluorescent probes for biological imaging.

Applications in Imaging

- These compounds can be utilized for the detection of cancer cells through fluorescence microscopy, providing a non-invasive method for monitoring tumor growth and response to therapy .

Research Findings

- A study reported that modifications to the acridine structure could enhance fluorescence intensity and specificity towards cancerous tissues, making them valuable tools in diagnostic applications .

Synthesis and Derivatization

The synthesis of this compound and its derivatives has been a focus of research aimed at improving efficacy and reducing side effects.

Synthetic Methods

- Efficient synthetic routes have been developed, including one-pot reactions that simplify the derivatization process while maintaining high yields .

- Techniques such as reductive amination and nucleophilic aromatic substitution have been employed to create a variety of derivatives with tailored biological activities .

化学反应分析

Reductive Amination and Nucleophilic Substitution

9-Aminoacridine derivatives are commonly synthesized via reductive amination or nucleophilic aromatic substitution (SNAT) . For example:

-

Reductive amination : Reacting 9-aminoacridine with aldehydes (e.g., heteroaromatic aldehydes) in the presence of reducing agents like NaBH₃CN yields substituted derivatives .

-

SNAT : Chloroacridines undergo substitution with amines or phenols under basic conditions (e.g., Cs₂CO₃ in DMSO) . For 6-chloro substituents, SNAT could replace Cl with nucleophiles like amino or alkoxy groups.

Phosphorylation at Position 2

Phosphate introduction at the 2-position likely involves:

-

Hydroxyl activation : Converting a hydroxyl group to a better leaving group (e.g., triflate) using Tf₂O .

-

Phosphorylation : Reaction with phosphorylating agents (e.g., POCl₃ or phosphoramidites), followed by deprotection .

Example Reaction Pathway :

text9-Amino-6-chloroacridine-2-ol → Triflation → Phosphorylation → Deprotection → 9-Amino-6-chloroacridine-2-phosphate

Key Reaction Conditions and Yields

Spectroscopic Data (Analogous Compounds)

-

UV-Vis : Acridines exhibit λₐᵦₛ ≈ 260–280 nm (π→π* transitions) .

-

Circular Dichroism (CD) : Intercalation with DNA induces pronounced CD signals at 250–300 nm .

-

Binding Constants (K) : For acridine-DNA complexes, K ≈ 2.8–9.0 × 10⁴ M⁻¹ .

Topoisomerase Inhibition

-

9-Aminoacridines inhibit topoisomerase I/IIα by stabilizing DNA-enzyme complexes, leading to DNA strand breaks .

-

IC₅₀ Values : Analogous derivatives show IC₅₀ ≈ 0.5–5 µM in cellular assays .

DNA Interaction Modes

-

Intercalation : Planar acridine core inserts between DNA base pairs .

-

Groove Binding : Substituents (e.g., phosphate groups) may enhance minor-groove interactions, altering entropy (ΔS ≈ +15–25 J/mol·K) .

Computational Insights

-

Molecular Docking : Phosphate groups at position 2 improve electrostatic interactions with DNA phosphates (ΔG ≈ −8.5 kcal/mol) .

-

Lipophilicity (LogP) : Adding phosphate reduces LogP by ≈1.5 units, enhancing solubility .

Stability and Degradation

-

Hydrolysis : Chloro substituents hydrolyze to hydroxyl groups under aqueous basic conditions (e.g., pH > 9) .

-

Photodegradation : Acridines degrade under UV light (λ = 254 nm), forming acridones .

Comparative Reactivity Table

属性

CAS 编号 |

75853-44-0 |

|---|---|

分子式 |

C13H10ClN2O4P |

分子量 |

324.65 g/mol |

IUPAC 名称 |

(9-amino-6-chloroacridin-2-yl) dihydrogen phosphate |

InChI |

InChI=1S/C13H10ClN2O4P/c14-7-1-3-9-12(5-7)16-11-4-2-8(20-21(17,18)19)6-10(11)13(9)15/h1-6H,(H2,15,16)(H2,17,18,19) |

InChI 键 |

OWFHEUBYDGJHQL-UHFFFAOYSA-N |

SMILES |

C1=CC2=NC3=C(C=CC(=C3)Cl)C(=C2C=C1OP(=O)(O)O)N |

规范 SMILES |

C1=CC2=NC3=C(C=CC(=C3)Cl)C(=C2C=C1OP(=O)(O)O)N |

Key on ui other cas no. |

75853-44-0 |

同义词 |

9-amino-6-chloroacridine-2-phosphate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。